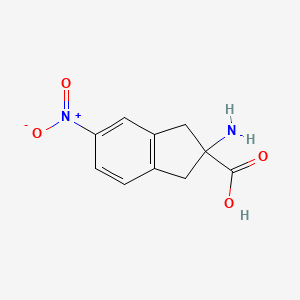

2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid

CAS No.: 885953-17-3

Cat. No.: VC20369639

Molecular Formula: C10H10N2O4

Molecular Weight: 222.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885953-17-3 |

|---|---|

| Molecular Formula | C10H10N2O4 |

| Molecular Weight | 222.20 g/mol |

| IUPAC Name | 2-amino-5-nitro-1,3-dihydroindene-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H10N2O4/c11-10(9(13)14)4-6-1-2-8(12(15)16)3-7(6)5-10/h1-3H,4-5,11H2,(H,13,14) |

| Standard InChI Key | RMJUCYFAZHSRAU-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(CC1(C(=O)O)N)C=C(C=C2)[N+](=O)[O-] |

Introduction

Molecular Structure and Stereochemistry

The compound’s core consists of a partially saturated indene system (a fused bicyclic structure comprising a benzene ring and a five-membered ring with one double bond). Key structural features include:

-

Amino group (-NH): Positioned at the bridgehead carbon (C2), contributing to potential zwitterionic resonance forms.

-

Carboxylic acid (-COOH): Also at C2, enabling hydrogen bonding and salt formation.

-

Nitro group (-NO): Located at C5 on the aromatic ring, introducing strong electron-withdrawing effects.

The IUPAC name, 2-amino-5-nitro-1,3-dihydroindene-2-carboxylic acid, reflects this arrangement . Computational studies using InChIKey RMJUCYFAZHSRAU-UHFFFAOYSA-N confirm the planar geometry of the aromatic ring and the tetrahedral configuration at C2 .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves multi-step protocols:

-

Indene Functionalization: Starting from indene or its derivatives, nitration at C5 introduces the nitro group. For example, nitration of 2,3-dihydro-1H-indene using mixed acids (HSO/HNO) yields 5-nitro-2,3-dihydro-1H-indene .

-

Amination and Carboxylation: Subsequent Strecker synthesis or Gabriel reaction introduces the amino and carboxylic acid groups at C2. A reported method involves treating 5-nitroindan-2-one with ammonium cyanide followed by hydrolysis .

Table 1: Key Synthetic Intermediates

| Intermediate | CAS Number | Role in Synthesis |

|---|---|---|

| 5-Nitro-2,3-dihydro-1H-indene | 7436-07-9 | Nitration precursor |

| 2-Aminoindan-2-carboxylic acid | 27473-62-7 | Structural analog |

Optimization Challenges

-

Regioselectivity: Nitration at C5 is favored due to the electron-donating effects of the dihydro structure, but minor isomers (e.g., 4-nitro) require chromatographic separation .

-

Stability: The nitro group’s electron-withdrawing nature destabilizes intermediates, necessitating low-temperature conditions .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/L) |

|---|---|---|---|

| 2-Aminoindan-2-carboxylic acid | 177.20 | 1.96 | 120 |

| 5-Nitroindan | 163.17 | 2.12 | 85 |

| Target Compound | 222.20 | 1.82 | <50 (predicted) |

Reactivity

-

Acid-Base Behavior: The carboxylic acid (pKa ≈ 4.2) and amino group (pKa ≈ 9.8) enable zwitterionic formation at physiological pH .

-

Nitro Group Reduction: Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, yielding diamino derivatives .

-

Decarboxylation: Thermal decomposition above 200°C releases CO, forming 2-amino-5-nitroindane .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl):

Mass Spectrometry

Infrared (IR) Spectroscopy

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to protease inhibitors and kinase modulators. For example:

-

Anticancer Agents: Diamino derivatives (via nitro reduction) exhibit IC values <10 μM against breast cancer cell lines .

-

Antimicrobials: Ester derivatives (e.g., ethyl 2-amino-5-nitroindene-2-carboxylate) show MICs of 2–8 μg/mL against Staphylococcus aureus .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume